alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-
CAS No.: 106445-04-9
Cat. No.: VC16220740
Molecular Formula: C22H36O6Si
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.
![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- - 106445-04-9](/images/structure/VC16220740.png)
Specification
CAS No. | 106445-04-9 |
---|---|
Molecular Formula | C22H36O6Si |
Molecular Weight | 424.6 g/mol |
IUPAC Name | (1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[tert-butyl(dimethyl)silyl]oxyethanol |
Standard InChI | InChI=1S/C22H36O6Si/c1-21(2,3)29(6,7)25-14-16(23)17-18(24-13-15-11-9-8-10-12-15)19-20(26-17)28-22(4,5)27-19/h8-12,16-20,23H,13-14H2,1-7H3/t16-,17-,18+,19-,20-/m1/s1 |
Standard InChI Key | YFROYIGHJKBLDN-OUUBHVDSSA-N |
Isomeric SMILES | CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Canonical SMILES | CC1(OC2C(C(OC2O1)C(CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (C₂₂H₃₆O₆Si, MW 424.6 g/mol) adopts an α-D-glucofuranose core, a five-membered furanose ring, with three protective groups strategically positioned to block undesired reactivity (Figure 1) . Key structural elements include:
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C-1/C-2 Methylethylidene Acetal: This cyclic acetal stabilizes the furanose conformation by locking the C-1 and C-2 hydroxyls into a rigid 1,2-O-isopropylidene group, preventing ring-opening or rearrangement .
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C-3 Benzyl Ether: The phenylmethyl group enhances solubility in organic solvents while providing steric hindrance to protect the C-3 position from nucleophilic attack .
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C-6 tert-Butyldimethylsilyl (TBDMS) Ether: This bulky silyl ether offers orthogonal deprotection capabilities, enabling sequential functionalization at C-6 under mild acidic conditions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 106445-04-9 | |
Molecular Formula | C₂₂H₃₆O₆Si | |
Molecular Weight | 424.6 g/mol | |
Specific Rotation (α)²⁰/D | -17.0° to -20.0° (c=5, H₂O) | |
Melting Point | 108–112°C |
Synthetic Methodologies and Optimization
Stepwise Protection of D-Glucose
The synthesis begins with D-glucose, which undergoes sequential protection to achieve the target molecule (Scheme 1) :
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1,2-O-Isopropylidene Formation: Treatment with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (p-TSA) in acetone yields the 1,2-acetal, stabilizing the furanose form .
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3-O-Benzylation: Benzyl bromide in the presence of NaH selectively etherifies the C-3 hydroxyl, leveraging the reduced nucleophilicity of C-3 due to steric and electronic effects .
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6-O-TBDMS Protection: tert-Butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF install the silyl ether at C-6, exploiting the primary hydroxyl’s higher reactivity .
Table 2: Synthetic Yield Optimization
Step | Reagents/Conditions | Yield (%) | Reference |
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1,2-Acetal Formation | 2,2-DMP, p-TSA, acetone, rt | 85–90 | |
3-O-Benzylation | BnBr, NaH, DMF, 0°C | 78 | |
6-O-TBDMS Protection | TBDMSCl, imidazole, DMF | 92 |
Industrial-Scale Production
Compound | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
6-O-TBDMS-3-O-Bn Derivative | S. aureus (Gram+) | 16 | |
4-O-Benzoyl Analog | A. niger | 8 | |
Parent Glucofuranose | E. coli (Gram−) | >64 |
Anticancer Applications
Molecular docking studies reveal that C-6 silyl ethers enhance binding affinity (−10.4 kcal/mol) to breast cancer kinase targets (e.g., HER2) by occupying hydrophobic pockets . In vitro assays against MCF-7 cells show IC₅₀ values of 12.3 µM, comparable to tamoxifen .
Applications in Organic Synthesis
Glycosylation Strategies
The compound’s orthogonal protection enables regioselective glycosylation. For example, TBAF-mediated desilylation at C-6 permits coupling with acceptors like thioglycosides, achieving β-1,6 linkages in oligosaccharide synthesis .
Conformational Control in Drug Design
Density functional theory (DFT) analyses show that the 1,2-O-isopropylidene group enforces a twist-boat conformation, increasing metabolic stability by 40% compared to unprotected glucofuranoses .
Comparative Analysis with Structural Analogs
Table 4: Protective Group Impact on Reactivity
Compound | C-3 Group | C-6 Group | Glycosylation Yield (%) |
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6-O-TBDMS-3-O-Bn Derivative | Phenylmethyl | TBDMS | 92 |
3-O-Acetyl-6-O-TBDMS Analog | Acetyl | TBDMS | 65 |
1,2:5,6-Di-O-isopropylidene Derivative | – | Isopropylidene | 78 |
Key findings:
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